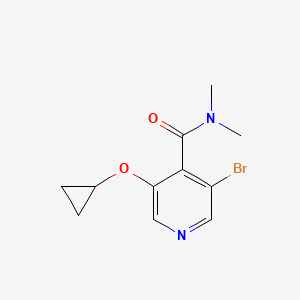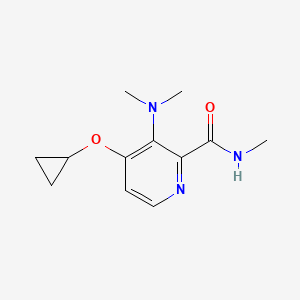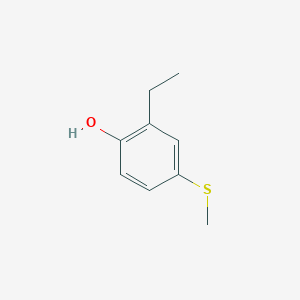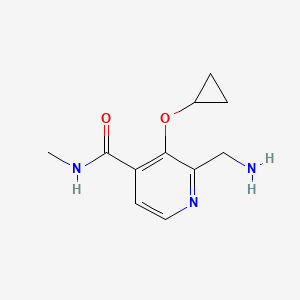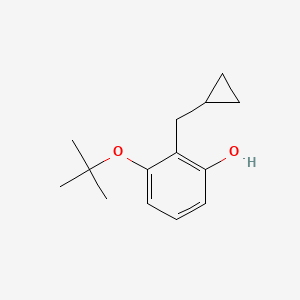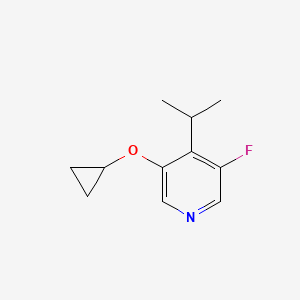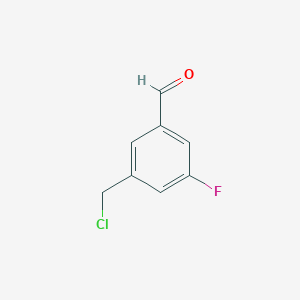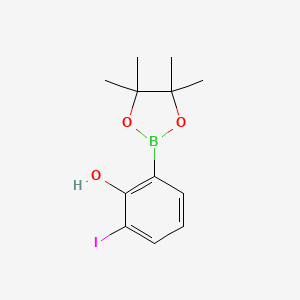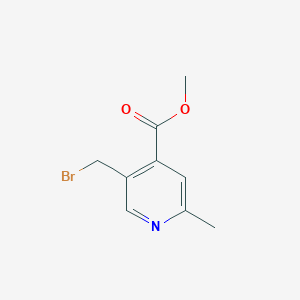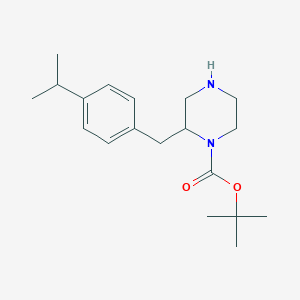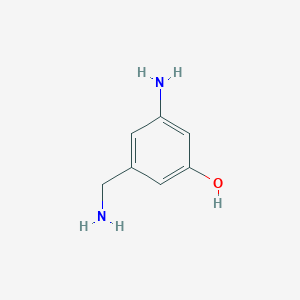
3-Amino-5-(aminomethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(aminomethyl)phenol: is an organic compound that belongs to the class of aminophenols It is characterized by the presence of two amino groups and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(aminomethyl)phenol can be achieved through several methods. One common approach involves the reduction of nitro compounds followed by amination. For instance, the reduction of 3-nitro-5-(aminomethyl)phenol using hydrogen gas in the presence of a palladium catalyst can yield the desired compound. Another method involves the direct amination of 3-hydroxybenzaldehyde using ammonia or amines under suitable conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, reduction, and amination, followed by purification through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Amino-5-(aminomethyl)phenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-5-(aminomethyl)phenol is used as a building block in the synthesis of various organic compounds. It is also employed in the preparation of dyes and pigments due to its ability to form stable colored compounds.
Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It is also studied for its potential antimicrobial and antioxidant properties.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors. Its derivatives are explored for their therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of photographic chemicals and hair dyes.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(aminomethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. It may also exhibit antioxidant properties by scavenging free radicals and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
3-Aminophenol: Similar in structure but lacks the aminomethyl group.
4-Aminophenol: Differs in the position of the amino group on the benzene ring.
2-Aminophenol: Has the amino group in the ortho position relative to the hydroxyl group.
Uniqueness: 3-Amino-5-(aminomethyl)phenol is unique due to the presence of both amino and aminomethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3-amino-5-(aminomethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,4,8-9H2 |
InChI-Schlüssel |
XPXADKKQAPZDBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


